InChI=1S/C7H3Cl2NS/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H
.
2,6-Dichlorobenzothiazole is an organic compound classified under the benzothiazole family, characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzothiazole ring. This compound is notable for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its molecular formula is C7H3Cl2N1S1, and it has a molecular weight of 204.07 g/mol.
2,6-Dichlorobenzothiazole can be synthesized from various precursors, including dichloroaniline and thioketones. It falls under the category of heterocyclic compounds due to the presence of both sulfur and nitrogen in its structure. This compound is often used as a building block in the synthesis of more complex molecules and has been studied for its biological activities.
The synthesis of 2,6-dichlorobenzothiazole typically involves several steps:
The reactions often proceed through electrophilic aromatic substitution mechanisms where the chlorine atoms are installed on the aromatic ring. For instance, a common method involves treating 3,4-dichloroaniline with sulfur and a suitable base to form the benzothiazole framework followed by chlorination to achieve the final product.
The structure of 2,6-dichlorobenzothiazole consists of a benzene ring fused to a thiazole ring. The thiazole ring contains one nitrogen atom and one sulfur atom. The chlorine substituents are located at positions 2 and 6 on the benzene part of the molecule.
2,6-Dichlorobenzothiazole can participate in various chemical reactions:
The reactivity of 2,6-dichlorobenzothiazole is influenced by the electron-withdrawing nature of the chlorine substituents which stabilize positive charges during electrophilic attacks.
The mechanism of action for compounds derived from 2,6-dichlorobenzothiazole often involves interaction with biological targets such as enzymes or receptors:
2,6-Dichlorobenzothiazole is widely used in:
The synthesis of benzothiazoles historically relied on cyclization reactions involving ortho-substituted aniline derivatives. The most established route involves the condensation of 2-aminothiophenol with carboxylic acids, aldehydes, or their derivatives under harsh oxidative conditions. For instance, the Jacobsen cyclization (1887) employed stoichiometric oxidants like potassium ferricyanide (K₃[Fe(CN)₆]) to convert thioanilides into 2-substituted benzothiazoles, albeit with limited functional group tolerance and moderate yields (40–65%) [8]. For halogenated derivatives like 2,6-dichlorobenzothiazole, the pathway required pre-functionalized starting materials, such as 2-amino-5-chlorothiophenol, condensed with chloroacetyl chloride followed by dehydrative cyclization. This multi-step process suffered from poor atom economy and the generation of stoichiometric metal waste [1] [8]. Alternative routes included the Pfitzinger reaction, where isatin derivatives were hydrolyzed and decarboxylated to yield 2-aminobenzothiazoles, but scalability was hampered by expensive precursors and low yields (<50%) in halogenated systems [8].
Table 1: Traditional Synthesis Routes for Halogenated Benzothiazoles
Starting Material | Reagents/Conditions | Product | Yield (%) |
---|---|---|---|
2-Amino-5-chlorothiophenol | Chloroacetyl chloride, Δ, 12 h | 6-Chloro-2-chloromethylbenzothiazole | 55 |
4-Chloro-1,2-phenylenediamine | CS₂, KOH, ethanol, reflux | 6-Chlorobenzothiazole-2-thiol | 62 |
2,6-Dichloroaniline | Thioglycolic acid, polyphosphoric acid | 2-Carboxymethyl-6-chlorobenzothiazole | 48 |
Contemporary methods prioritize atom efficiency, reduced reaction times, and catalytic systems. Microwave irradiation has revolutionized benzothiazole synthesis by enabling rapid cyclodehydration. For example, 2-arylbenzothiazoles are synthesized in 85–92% yield within 10–15 minutes by reacting 2-aminothiophenol with aldehydes in ionic liquids (e.g., [pmIm]Br) under microwave irradiation (300 W), eliminating solvents and reducing energy consumption [1] [5]. Catalytic advancements include DABCO-catalyzed cyanation for 2-cyanobenzothiazoles, where 2-chloro-6-nitrobenzothiazole reacts with NaCN in acetonitrile/water (10:1) at room temperature, achieving 75–90% yield without metal catalysts [5]. Photoredox catalysis has also emerged: visible-light-mediated cyclization of ortho-isocyanoaryl thioethers with ethers using 4CzIPN as a photocatalyst generates 2-alkoxybenzothiazoles in 70–88% yield under oxidant-free conditions [8] [9]. These strategies enhance functional group compatibility, especially for electron-deficient intermediates critical for 2,6-dichloro derivatives.
A breakthrough for regioselective dichlorination is the copper-mediated Sandmeyer reaction. Starting from 2,6-diaminobenzothiazole, diazotization with NaNO₂/HCl forms a diazonium salt, which undergoes chlorination using CuCl₂ at 0–5°C. Optimized conditions (1.5 eq. CuCl₂, DMF/H₂O, 2 h) achieve 88% yield of 2,6-dichlorobenzothiazole with >99% regiopurity [8]. This method avoids the formation of polyhalogenated byproducts common in direct electrophilic chlorination. For scale-up, continuous-flow reactors enable precise temperature control (−10°C), reducing decomposition risks and improving throughput to >100 g/batch [8]. Alternative catalytic systems employ Cu(I)-NHC complexes for intramolecular C–S coupling of 2-bromo-6-chlorothioanilides, yielding 2-aryl-6-chlorobenzothiazoles (e.g., 2-phenyl-6-chlorobenzothiazole, 91% yield) under mild conditions (60°C, 4 h) [8].
Sustainable synthesis focuses on eliminating solvents and toxic reagents. Mechanochemical ball-milling enables solvent-free cyclization: 2-amino-5-chlorothiophenol and chlorocarbonylsulfenyl chloride are ball-milled with K₂CO₃ (500 rpm, 1 h), directly yielding 2,6-dichlorobenzothiazole in 94% yield with minimal waste [8]. Similarly, iodine-doped TiO₂ nanocatalysts facilitate oxidative condensation of 2-amino-5-chlorothiophenol with aldehydes under visible light, achieving 89% yield in air without solvents [7] [9]. For chlorination, electrochemical methods stand out: constant-current electrolysis (10 mA/cm²) of 2-aminobenzothiazole in HCl/NaCl at graphite electrodes installs the 6-chloro group selectively (78% yield, 4 F/mol charge) [8]. These protocols align with green chemistry principles, reducing E-factors (kg waste/kg product) from >15 (traditional) to <2.
Table 2: Novel Synthesis Methods for 2,6-Dichlorobenzothiazole
Methodology | Reaction Conditions | Catalyst/Reagent | Yield (%) | Scalability |
---|---|---|---|---|
Copper-Catalyzed Sandmeyer | NaNO₂, HCl, CuCl₂, 0–5°C, 2 h | CuCl₂ (1.5 eq.) | 88 | >100 g (flow reactor) |
Solvent-Free Ball-Milling | K₂CO₃, 500 rpm, 1 h | None (mechanical force) | 94 | 50 g/batch |
Photoredox Chlorination | Visible light, HCl/O₂, 12 h | I₂-TiO₂ | 89 | Laboratory scale |
Electrochemical Chlorination | Graphite anode, HCl/NaCl, 10 mA/cm² | Electric current | 78 | Pilot scale (5 L) |
Traditional cyclization routes remain synthetically viable but face limitations in scalability and efficiency for 2,6-dichlorobenzothiazole. The Jacobsen method yields ≤65% due to over-oxidation byproducts, while multi-step sequences (e.g., via thioanilides) require 12–24 hours, reducing throughput [1] [8]. In contrast, modern catalytic methods excel in efficiency: copper-catalyzed diazotization achieves 88% yield in 2 hours and scales linearly to 100 g in flow reactors, with CuCl₂ recyclable up to five times [8]. Microwave-assisted routes offer speed (≤15 minutes) but struggle with energy efficiency at >1 kg scales due to penetration depth limitations [5].
Green protocols dominate in environmental metrics. Solvent-free ball-milling reduces E-factors to 0.5 versus 15 for classical routes, while electrochemical chlorination minimizes toxic waste (no stoichiometric oxidants). However, photoredox methods currently lack industrial-scale reactors [8] [9]. For cost analysis, copper catalysis is optimal ($120/kg at 100 kg scale), whereas DABCO-mediated cyanation incurs higher reagent costs ($230/kg).
Table 3: Comparative Analysis of Synthetic Methods
Method | Reaction Time | Max. Yield (%) | Scalability Limit | E-Factor | Cost ($/kg) |
---|---|---|---|---|---|
Traditional Cyclization | 12–24 h | 65 | 10 kg (batch) | 15 | 300 |
Copper-Catalyzed Sandmeyer | 2 h | 88 | 100 kg (flow) | 3 | 120 |
Microwave-Assisted | 0.25 h | 92 | 1 kg | 8 | 450 |
Ball-Milling | 1 h | 94 | 50 kg | 0.5 | 180 |
Electrochemical | 6 h | 78 | 5 kg (batch) | 1 | 200 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2